2-Bromophenyl 2-nitrobenzene-1-sulfonate
Overview
Description
2-Bromophenyl 2-nitrobenzene-1-sulfonate is an organic compound with the molecular formula C12H8BrNO5S and a molecular weight of 358.17 g/mol. This compound is characterized by the presence of bromine, nitro, and sulfonate functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Bromophenyl 2-nitrobenzene-1-sulfonate typically involves the reaction of 2-bromophenol with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the phenol group . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
2-Bromophenyl 2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The sulfonate group can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromophenyl 2-nitrobenzene-1-sulfonate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential biological activity.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique functional groups.
Mechanism of Action
The mechanism of action of 2-Bromophenyl 2-nitrobenzene-1-sulfonate involves its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The sulfonate group can enhance the solubility of the compound in polar solvents and participate in various chemical transformations .
Comparison with Similar Compounds
2-Bromophenyl 2-nitrobenzene-1-sulfonate can be compared with similar compounds such as:
2-Bromophenyl 2-nitrobenzoate: Similar structure but with a carboxylate group instead of a sulfonate group.
2-Bromophenyl 2-nitrobenzamide: Contains an amide group instead of a sulfonate group.
2-Bromophenyl 2-nitrobenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonate group.
These compounds share similar reactivity patterns but differ in their functional groups, which can influence their chemical behavior and applications.
Properties
IUPAC Name |
(2-bromophenyl) 2-nitrobenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO5S/c13-9-5-1-3-7-11(9)19-20(17,18)12-8-4-2-6-10(12)14(15)16/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUDPELUDAIXDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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